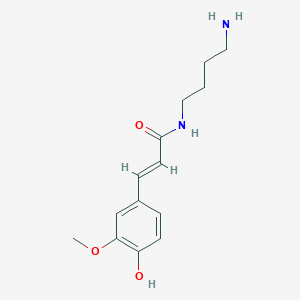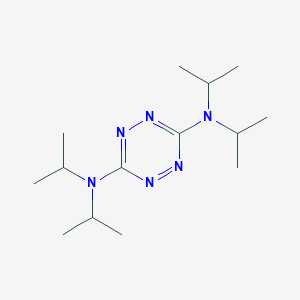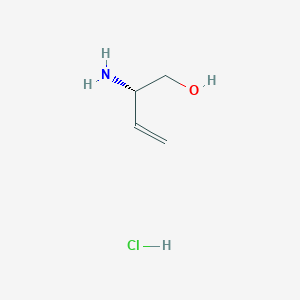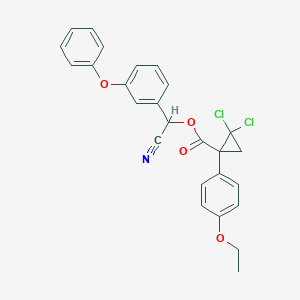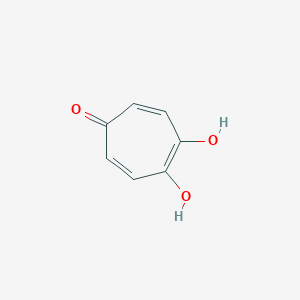
alpha-Hydroxyfuran-2-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. The compound consists of a furan ring attached to a glycolic acid moiety, which imparts distinct chemical and biological characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: alpha-Hydroxyfuran-2-acetic acid can be synthesized through various methods. One common approach involves the oxidation of furfuryl alcohol or furfural using chemical or biocatalytic processes . The industrial production method typically involves the Cannizaro reaction of furfural in an aqueous sodium hydroxide solution, resulting in a 1:1 ratio of 2-furoic acid and furfuryl alcohol .
Industrial Production Methods: The industrial production of 2-furanglycolic acid often employs the oxidation of furfuryl alcohol or furfural using catalysts such as cobalt, manganese, and bromine in an acetic acid system . This method is efficient and yields high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: alpha-Hydroxyfuran-2-acetic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. It can participate in Diels–Alder reactions as an atypical diene, forming various cyclic compounds .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenation and nitration reactions can be performed using appropriate reagents.
Major Products: The major products formed from these reactions include various furan derivatives, such as 2,5-furandicarboxylic acid and its esters .
Aplicaciones Científicas De Investigación
alpha-Hydroxyfuran-2-acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chelating agent in analytical chemistry.
Biology: The compound has been studied for its antibacterial, antifungal, and anti-inflammatory properties.
Medicine: Research has explored its potential use in treating cancer, diabetes, and Alzheimer’s disease.
Industry: It is used in the production of polymers and other materials due to its unique chemical properties.
Mecanismo De Acción
The exact mechanism of action of 2-furanglycolic acid is not fully understood. it is suggested that the compound may act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also inhibit the activity of certain enzymes involved in inflammation and cancer progression.
Comparación Con Compuestos Similares
2-Furoic acid: A furan derivative with a carboxylic acid group, commonly used as a preservative and flavoring agent.
2,5-Furandicarboxylic acid: A valuable monomer for biopolymers, produced by oxidizing carbohydrate-derived 5-hydroxymethylfurfural.
Furfuryl alcohol: An intermediate in the production of various furan derivatives.
Uniqueness: alpha-Hydroxyfuran-2-acetic acid stands out due to its combination of a furan ring and a glycolic acid moiety, which imparts unique chemical and biological properties. Its versatility in various scientific applications and potential therapeutic uses make it a compound of significant interest in research and industry.
Propiedades
Número CAS |
19377-73-2 |
|---|---|
Fórmula molecular |
C6H6O4 |
Peso molecular |
142.11 g/mol |
Nombre IUPAC |
2-(furan-2-yl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C6H6O4/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5,7H,(H,8,9) |
Clave InChI |
RTLDJXGEOSVJEX-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(C(=O)O)O |
SMILES canónico |
C1=COC(=C1)C(C(=O)O)O |
Key on ui other cas no. |
19377-73-2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

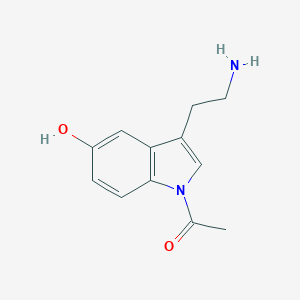


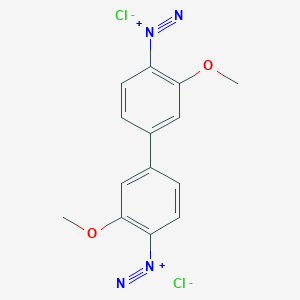
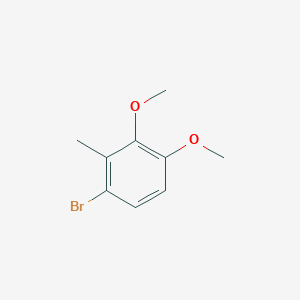
![Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate](/img/structure/B104202.png)
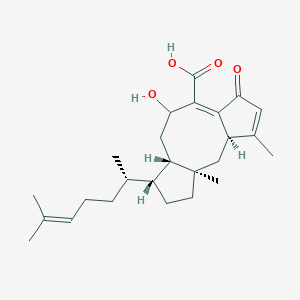
![2-Methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B104205.png)
